Koumine N-oxide

Overview

Description

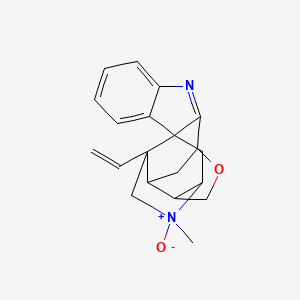

Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has a molecular formula of C20H22N2O2 and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities, including anti-tumor, anxiolytic, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Koumine N-oxide can be synthesized through the oxidation of koumine, a major alkaloid found in Gelsemium elegans. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide, sodium percarbonate, or urea-hydrogen peroxide adduct (UHP) under mild reaction conditions . For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been reported to yield high efficiency and good yields .

Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be safer, greener, and more efficient compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: Koumine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to koumine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium percarbonate, and UHP are commonly used oxidizing agents

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: More oxidized derivatives of this compound.

Reduction: Koumine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Koumine N-oxide has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other alkaloid derivatives.

Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.

Medicine: Investigated for its potential therapeutic effects, including anti-tumor, anxiolytic, and analgesic properties

Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Koumine N-oxide exerts its effects through various molecular targets and pathways:

Anti-apoptotic Effect: Suppresses the production of reactive oxygen species (ROS), inhibits the activation of p53, and modulates mitochondrial apoptotic pathways.

Anti-inflammatory Effect: Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the NF-κB, ERK, and p38 pathways.

Comparison with Similar Compounds

Koumine N-oxide is unique compared to other similar alkaloids due to its specific biological activities and molecular targets. Similar compounds include:

Koumine: The parent compound, which also exhibits anti-tumor and anxiolytic properties.

Gelsemine: Another alkaloid from Gelsemium elegans with similar biological activities.

Gelsevirine: An alkaloid with analgesic properties.

This compound stands out due to its specific anti-apoptotic and anti-inflammatory mechanisms, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Koumine N-oxide, an alkaloid derived from the plant Gelsemium elegans, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-apoptotic, and potential anti-tumor mechanisms. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features an N-oxide functional group, which is crucial for its biological activity. N-oxides can enhance water solubility and influence membrane permeability, making them significant in medicinal chemistry . The specific mechanisms through which this compound exerts its effects include modulation of inflammatory pathways and apoptosis regulation.

Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation in macrophages stimulated by lipopolysaccharide (LPS). In a study involving RAW264.7 macrophages, this compound was shown to:

- Decrease the production of pro-inflammatory cytokines : It inhibited the expression of inducible nitric oxide synthase (iNOS), nitric oxide (NO), interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) .

- Suppress NF-kB signaling : this compound reduced the phosphorylation of IκBα and p65 proteins, leading to decreased NF-kB activation and subsequent transcription of inflammatory mediators .

The following table summarizes the effects of this compound on various inflammatory markers:

| Concentration (μg/mL) | NO Production | iNOS Expression | IL-6 Levels | TNF-α Levels |

|---|---|---|---|---|

| 0 | High | High | High | High |

| 100 | Moderate | Moderate | Moderate | Moderate |

| 200 | Low | Low | Low | Low |

| 400 | Very Low | Very Low | Very Low | Very Low |

Case Studies and Research Findings

- Inflammation Reduction in Macrophages : A study demonstrated that this compound effectively inhibited LPS-induced inflammatory responses by modulating key signaling pathways involved in inflammation . The results indicated a dose-dependent relationship between koumine concentration and reduction in inflammatory markers.

- Protection Against Apoptosis : Another investigation highlighted the compound's role in preventing apoptosis through mitochondrial pathway regulation. This compound was shown to restore mitochondrial membrane potential and inhibit caspase activation in LPS-treated cells .

- Potential Anti-tumor Activity : Preliminary studies suggest that this compound may possess anti-tumor properties, although further research is needed to elucidate its efficacy and mechanisms in cancer models .

Properties

IUPAC Name |

15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZCFMVBRTVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.